N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide
Description
This compound is a substituted pyrrole derivative characterized by a benzyl group at the N1 position, a 4-methoxyphenylsulfonyl moiety at C3, and methyl groups at C4 and C5 of the pyrrole ring. Its synthesis involves microwave-assisted tandem cross-metathesis/intramolecular isomerization cyclization under controlled conditions (298.15 K, 1354 atm), as described in methodologies for analogous N-sulfonylpyrroles . Computational studies (B3LYP/6-31G(d)) validate its structural stability, aligning with experimental NMR and HRMS data .
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[1-benzyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C24H28N2O4S/c1-16(2)24(27)25-23-22(31(28,29)21-13-11-20(30-5)12-14-21)17(3)18(4)26(23)15-19-9-7-6-8-10-19/h6-14,16H,15H2,1-5H3,(H,25,27) |
InChI Key |
YYNLXZJZLWZGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
-
Suzuki–Miyaura Coupling
- One of the key methods for constructing the benzyl-pyrrole core is the Suzuki–Miyaura coupling. This reaction involves the cross-coupling of an aryl or vinyl boron reagent with an aryl or vinyl halide using a palladium catalyst .
- The boron reagent can be an organoboron compound, such as an arylboronic acid or an arylboronate ester.
- The reaction conditions are mild and tolerate various functional groups.
- The resulting product contains the benzyl group attached to the pyrrole ring.
-
Friedel-Crafts Acylation and Clemmensen Reduction
- To introduce the 2-methylpropanamide side chain, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed .
- The acylation step adds the acyl group to the benzene ring.
- The Clemmensen reduction reduces the carbonyl group to form the amine.
Industrial Production:
- Industrial-scale synthesis typically involves optimization of the above methods for efficiency and yield.
Chemical Reactions Analysis
Oxidation and Reduction:
Substitution Reactions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Materials Science:
Mechanism of Action
Targets and Pathways:
Biological Activity
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and preliminary findings from case studies.
- Molecular Formula : C28H27N3O6S2
- Molecular Weight : 565.66 g/mol
- CAS Number : 478033-02-2
The compound's biological activity is largely attributed to its interaction with cellular pathways involved in cancer proliferation and autophagy. Preliminary studies suggest that it may modulate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for cell growth and metabolism.
Key Findings:
- Antiproliferative Activity : Similar compounds have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells) .
- Autophagy Modulation : The compound may enhance autophagic processes while disrupting autophagic flux, suggesting a dual role in promoting cell survival and inducing cell death under stress conditions .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. The following structural features have been identified as significant:
| Structural Feature | Activity Impact |
|---|---|
| Benzyl Group | Enhances lipophilicity and cellular uptake |
| Methoxyphenyl Sulfonyl Group | Potentially increases selectivity for target enzymes |
| Pyrrole Ring | Essential for interaction with mTORC1 |
Study 1: Anticancer Activity
A study evaluating the antiproliferative effects of related compounds indicated that modifications to the pyrrole ring significantly altered activity levels against cancer cell lines. Compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting potential therapeutic applications .
Study 2: Autophagy and mTORC1 Interaction
Research has demonstrated that compounds with similar structures reduced mTORC1 activity and increased autophagy at basal levels. This was evidenced by the accumulation of LC3-II protein, a marker for autophagic flux disruption . The findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrole Family
The compound shares core structural motifs with other sulfonylpyrroles, but key substituents differentiate its physicochemical and biological properties:
Key Observations :
- The 4,5-dimethyl substitution on the pyrrole ring increases steric hindrance, likely stabilizing the molecule against enzymatic degradation compared to non-methylated analogues .
Functional Analogues with Sulfonyl Moieties
Sulfonyl groups are critical for hydrogen bonding and target engagement. Comparisons include:
- 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-1H-benzimidazole derivatives: These exhibit proton pump inhibition but lack the pyrrole core, resulting in distinct electronic profiles and reduced conformational flexibility .
- N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromides : These thiazole-based compounds show cardioprotective activity superior to Levocarnitine, suggesting that the 4-methoxyphenylsulfonyl group may synergize with heterocycles for therapeutic effects .
Crystallographic and Hydrogen-Bonding Analysis
While crystallographic data for the target compound are unavailable, SHELXL-refined structures of related sulfonylpyrroles reveal planar pyrrole rings (torsion angles <5°) and hydrogen-bonding networks involving sulfonyl oxygen atoms . For example, 1-((4-methoxyphenyl)sulfonyl)-1H-pyrrole forms dimeric structures via C–H···O interactions, a feature likely conserved in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
